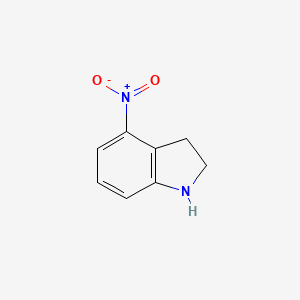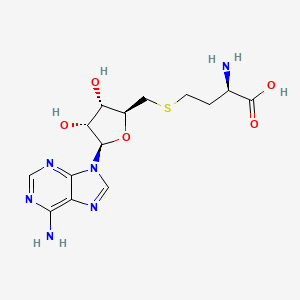
4-ニトロインドリン
概要
説明
4-Nitroindoline is an important intermediate in organic synthesis. Its chemical formula is C8H6N2O2, and its molecular weight is 162.15 . It’s often used as the middle functional group into other 4-substituted indoles . It is widely used in the intermediate synthesis of synthetic dyestuff, agricultural chemicals, and medicine .
Synthesis Analysis
The synthesis of 4-Nitroindoline involves a condensation reaction on 2,6-dinitrotoluene and N,N-dimethylformamide dimethyl acetal in a solvent N,N-dimethylformamide (DMF) to generate 2,6-dinitrodimethylaminostyrene . Then, in an acetic acid/toluene mixed solution, reduction condensation is carried out on the 2,6-dinitrodimethylaminostyren obtained in the first step to obtain the target product 4-nitroindole . This method overcomes the defects of complex steps, high reagent danger coefficient, multiple byproducts, and others in the existing synthesis process .Molecular Structure Analysis
4-Nitroindoline contains a total of 21 bonds; 13 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aromatic), and 1 nitro group (aromatic) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Nitroindoline include a condensation reaction and a reduction condensation . The condensation reaction involves 2,6-dinitrotoluene and N,N-dimethylformamide dimethyl acetal, while the reduction condensation involves 2,6-dinitrodimethylaminostyren .科学的研究の応用
光不安定化合物の合成
4-ニトロインドリン: は、光に曝されると活性分子を放出できる光不安定化合物の合成に使用されます。 これらの化合物は、迅速な生物学的プロセスの研究において重要な用途があります .
光応答性キレート剤の開発
この化合物は、ニトロインドリニルケージドBAPTAやEDTAなどの光応答性キレート剤を作成するために使用されます。 これらのキレート剤は、光に曝されるとカルシウムイオンを迅速に放出し、カルシウム依存性生理学的プロセスの研究に不可欠です .
有機合成中間体
4-ニトロインドリン: は、有機合成における重要な中間体として役立ちます。 その4-NO2基は、さまざまな4-置換インドールの合成に不可欠な官能基であり、合成染料、農薬、医薬品の作成に役立ちます .
医薬品化学
医薬品化学において、4-ニトロインドリンは、さらに処理されて医薬品を作成する中間体の開発に使用されます。 潜在的な治療効果を持つ化合物の合成において重要な役割を果たします .
農業化学
この化合物は、農業化学の中間体の合成にも関与しています。 これらの中間体は、作物を害虫や病気から守る化合物の製造に不可欠です .
Safety and Hazards
4-Nitroindoline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water and seek medical attention .
作用機序
Target of Action
The compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely used in the pharmaceutical industry . .
Mode of Action
It is known that nitroindolines, including 4-nitroindoline, can undergo various chemical reactions, such as cyclization , which may influence their interaction with potential targets.
Biochemical Pathways
Indoles, in general, are known to play a role in a variety of biological processes . .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound
Result of Action
Nitroindolines have been used in the synthesis of various compounds, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 4-Nitroindoline can be influenced by various environmental factors. For instance, the synthesis of 4-Nitroindoline involves specific temperature and pH conditions . .
生化学分析
Biochemical Properties
4-Nitroindoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with caspases, a family of protease enzymes involved in apoptosis. The nitroindoline-protected inhibitors can efficiently inhibit caspases upon irradiation with light, preventing apoptosis in live cells . This interaction highlights the potential of 4-Nitroindoline in studying and controlling cell death mechanisms.
Cellular Effects
4-Nitroindoline influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of apoptosis, 4-Nitroindoline can inhibit caspase activity, thereby preventing programmed cell death . This inhibition can lead to alterations in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-Nitroindoline exerts its effects through specific binding interactions with biomolecules. The compound’s nitro group plays a crucial role in these interactions. For example, the nitroindoline-protected inhibitors form stable amide bonds with the aspartate side chain of caspases, leading to efficient inhibition upon light irradiation . This mechanism of action underscores the importance of the nitro group in mediating the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
The effects of 4-Nitroindoline can change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that nitroindoline-protected inhibitors are stable and can efficiently inhibit caspases only upon irradiation with light . This temporal control allows researchers to study apoptosis with precise spatial and temporal resolution.
Dosage Effects in Animal Models
The effects of 4-Nitroindoline vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes like caspases. At higher doses, toxic or adverse effects may be observed. It is essential to determine the threshold effects and optimal dosages to minimize toxicity while maximizing the compound’s therapeutic potential .
Metabolic Pathways
4-Nitroindoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s nitro group can undergo reduction and oxidation reactions, leading to the formation of metabolites. These metabolic processes can influence the compound’s activity and effects on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 4-Nitroindoline is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. The compound’s distribution can affect its activity and function, influencing its therapeutic potential .
Subcellular Localization
4-Nitroindoline’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
4-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)8-3-1-2-7-6(8)4-5-9-7/h1-3,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQFDUKXUFJCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80530890 | |
| Record name | 4-Nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84807-26-1 | |
| Record name | 4-Nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1317138.png)

![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)


![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)

![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)


![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)
